molecular formula C21H19ClO5 B11303912 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B11303912
M. Wt: 386.8 g/mol
InChI Key: BWHVIQLWQCRKEC-UHFFFAOYSA-N
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Description

The compound 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic molecule that belongs to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the core coumarin structure.

    Dimethylation: The methyl groups are introduced via alkylation reactions.

    Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation or increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • Structural Differences : While these compounds share a similar core structure, they differ in the functional groups attached to the chromene ring.
  • Biological Activity : The presence of different substituents can significantly impact their biological activities and mechanisms of action.
  • Uniqueness : 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

3-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H19ClO5/c1-12-16-7-9-18(26-11-14-3-5-15(22)6-4-14)13(2)20(16)27-21(25)17(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24)

InChI Key

BWHVIQLWQCRKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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